Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- is a compound characterized by the presence of trifluoromethyl and trifluoroethenyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoroiodomethane in the presence of a catalyst such as mercury, which facilitates the photochemical reaction with benzene to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes that ensure efficient and scalable synthesis. The use of metal-free protocols and mild reaction conditions are preferred to enhance safety and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl and trifluoroethenyl groups can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photochemical conditions are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoic acids, while substitution reactions can produce various trifluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, particularly in creating compounds with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl and trifluoroethenyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include radical intermediates and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
- 1-methyl-3-(trifluoromethyl)benzene
- Trifluoromethyl ketones
- Trifluoromethylated aromatic compounds
Comparison: Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and trifluoroethenyl groups, which confer distinct chemical properties compared to other trifluoromethylated compounds.
Eigenschaften
CAS-Nummer |
92917-54-9 |
---|---|
Molekularformel |
C9H4F6 |
Molekulargewicht |
226.12 g/mol |
IUPAC-Name |
1-(1,2,2-trifluoroethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F6/c10-7(8(11)12)5-1-3-6(4-2-5)9(13,14)15/h1-4H |
InChI-Schlüssel |
TZMAARNATXUVBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.